molecular formula C4H10N2O B2434238 (3R,4R)-tetrahydrofuran-3,4-diamine CAS No. 117180-87-7; 480450-23-5

(3R,4R)-tetrahydrofuran-3,4-diamine

Cat. No.: B2434238
CAS No.: 117180-87-7; 480450-23-5
M. Wt: 102.137
InChI Key: VPSJSRRUXSUNFA-IMJSIDKUSA-N
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Description

(3R,4R)-Tetrahydrofuran-3,4-diamine (CAS 480450-23-5) is a chiral diamine characterized by its tetrahydrofuran ring, which confers structural rigidity and defines the spatial orientation of its two amine functional groups . This configuration makes it a valuable scaffold in asymmetric synthesis and organocatalysis, where it is employed to induce chirality in target molecules . The compound serves as a key precursor in the synthesis of complex molecular structures, including phosphazene bases, and is investigated for its potential in creating biologically active compounds . In scientific research, this diamine is noted for its role as a building block in medicinal chemistry, particularly in the development of new pharmaceutical candidates . Its mechanism of action often involves acting as a ligand or an intermediate that can interact with specific biological targets, such as enzymes, potentially modulating their activity . Researchers value this compound for its versatility in chemical synthesis and its contribution to exploring new therapeutic avenues. It is strictly for research applications and is not intended for diagnostic or therapeutic use .

Properties

IUPAC Name

(3R,4R)-oxolane-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c5-3-1-7-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSJSRRUXSUNFA-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CO1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480450-23-5
Record name (3R,4R)-Tetrahydrofuran-3,4-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for obtaining (3R,4R)-tetrahydrofuran-3,4-diamine with high enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or ring-opening reactions of tetrahydrofuran derivatives. A validated approach involves reacting chiral epoxides with ammonia or amines under controlled conditions. For example, using tetrahydrofuran-3,4-diol precursors, stereoselective amination can be achieved by employing catalytic asymmetric synthesis techniques. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical to isolate the diastereomerically pure product .
  • Key Parameters :

ParameterCondition
SolventTHF, EtOH
CatalystChiral Lewis acids (e.g., BINOL-derived catalysts)
Temperature25–60°C
MonitoringTLC (Rf ~0.3 in EtOAc/hexane)

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the tetrahydrofuran ring and amine groups. Coupling constants (e.g., J3,4J_{3,4}) help verify the (3R,4R) configuration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C4_4H10_{10}N2_2O, MW 102.14) .
  • X-ray Crystallography : Resolves absolute stereochemistry by analyzing crystal packing and hydrogen-bonding networks .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Use desiccants to avoid hygroscopic degradation. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling. Conduct reactions in fume hoods with proper ventilation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interactions in enzyme inhibition studies?

  • Methodological Answer : The diamine’s rigid tetrahydrofuran scaffold and chiral centers enable selective binding to enzyme active sites. For example, in glycosidase inhibition assays, the (3R,4R) configuration mimics transition-state intermediates. Use kinetic assays (e.g., IC50_{50} determination) and molecular docking simulations to correlate stereochemistry with activity. Compare results with (3S,4S) or (3R,4S) analogs to isolate stereochemical effects .

Q. What strategies can resolve contradictions in catalytic activity data when using this compound as a ligand in asymmetric catalysis?

  • Methodological Answer : Contradictions often arise from impurities or solvent effects. Implement:

  • Controlled Replicates : Repeat experiments with freshly purified batches (≥95% purity) .
  • Solvent Screening : Test polar (DMF, DMSO) vs. non-polar (toluene) solvents to assess ligand solubility and coordination.
  • Spectroscopic Monitoring : In situ IR or 1^1H NMR tracks intermediate species during catalysis .

Q. How can computational tools like QSAR or DFT optimize this compound derivatives for targeted biological activity?

  • Methodological Answer :

  • QSAR Modeling : Train models using datasets of diamine derivatives with known bioactivity (e.g., IC50_{50} values). Focus on descriptors like logP, H-bond donors, and steric parameters .
  • DFT Calculations : Analyze electron density maps to predict nucleophilic/electrophilic sites for functionalization (e.g., adding fluorinated groups to enhance blood-brain barrier penetration) .

Q. What role does this compound play in synthesizing spirocyclic or polycyclic compounds for material science?

  • Methodological Answer : The diamine serves as a bifunctional building block. For spirocyclic frameworks, employ cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids. In polycyclic systems, cycloaddition (e.g., Diels-Alder) or ring-closing metathesis (RCM) can generate fused rings. Characterize products via XRD and thermal analysis (TGA/DSC) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility profiles of this compound?

  • Methodological Answer : Discrepancies may stem from polymorphic forms or residual solvents. Conduct:

  • DSC/TGA : Identify polymorph transitions or decomposition points.
  • HPLC-PDA : Detect solvent residues (e.g., THF, EtOAc) affecting solubility.
  • Collaborative Validation : Cross-check data with independent labs using standardized protocols .

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